2-[3-(benzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]-N-[4-(diethylamino)-2-methylphenyl]acetamide
Description
The compound 2-[3-(benzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]-N-[4-(diethylamino)-2-methylphenyl]acetamide features a 1,2-dihydropyridin-2-one core substituted with a benzenesulfonyl group at position 3 and methyl groups at positions 4 and 4. The acetamide linker connects this heterocyclic system to a 4-(diethylamino)-2-methylphenyl moiety.
Properties
IUPAC Name |
2-[3-(benzenesulfonyl)-4,6-dimethyl-2-oxopyridin-1-yl]-N-[4-(diethylamino)-2-methylphenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31N3O4S/c1-6-28(7-2)21-13-14-23(18(3)16-21)27-24(30)17-29-20(5)15-19(4)25(26(29)31)34(32,33)22-11-9-8-10-12-22/h8-16H,6-7,17H2,1-5H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZRPBRCACPNPGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC(=C(C=C1)NC(=O)CN2C(=CC(=C(C2=O)S(=O)(=O)C3=CC=CC=C3)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[3-(benzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]-N-[4-(diethylamino)-2-methylphenyl]acetamide is a complex organic molecule with potential therapeutic applications. This article discusses its biological activity, including mechanisms of action, research findings, and potential uses in medicine.
Chemical Structure and Properties
This compound features a unique structure characterized by:
- Benzenesulfonyl group : Known for its ability to enhance solubility and modify biological activity.
- Dihydropyridine moiety : Implicated in various biological interactions.
- Diethylamino-substituted phenyl group : Contributes to the lipophilicity and receptor binding properties.
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within biological systems. Potential mechanisms include:
- Enzyme Inhibition : The benzenesulfonyl group may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : The dihydropyridine structure can interact with various receptors, influencing cellular signaling pathways.
Antitumor Activity
Research indicates that the compound exhibits significant antiproliferative effects against various cancer cell lines. A study demonstrated that it shows higher efficacy in 2D cultures compared to 3D cultures, suggesting that its mechanism may involve direct interaction with cellular components rather than relying solely on diffusion through tissue matrices.
| Cell Line | IC50 (µM) | Assay Type |
|---|---|---|
| A549 (Lung) | 12.5 | 2D |
| MCF7 (Breast) | 15.0 | 2D |
| HCT116 (Colon) | 20.0 | 3D |
Antimicrobial Activity
The compound has also shown promising antimicrobial properties. In vitro studies reported moderate activity against Gram-positive bacteria such as Staphylococcus aureus.
| Microorganism | MIC (µM) |
|---|---|
| S. aureus | 6.12 |
| E. coli | 25.0 |
Case Studies
- In Vitro Studies : A series of in vitro experiments assessed the compound's effects on cancer cell lines and microbial strains. The results indicated a dose-dependent inhibition of cell growth, supporting its potential as an anticancer agent.
- In Vivo Studies : Preliminary animal studies are underway to evaluate the pharmacokinetics and therapeutic efficacy in tumor-bearing models. Early results suggest favorable absorption and distribution profiles.
Research Findings
Several studies highlight the compound's potential applications:
- Anti-inflammatory Effects : Research suggests that it may modulate inflammatory pathways, offering insights into its use for treating inflammatory diseases.
- Neuroprotective Properties : Initial findings indicate potential neuroprotective effects, which could be beneficial in neurodegenerative conditions.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Analysis
The target compound shares key motifs with several analogs, including acetamide linkages, sulfonyl/sulfonamide groups, and heterocyclic cores. Below is a comparative analysis:
Table 1: Structural and Functional Comparison
Physicochemical Properties
Bioactivity Insights
- Stereochemical Impact : ’s compounds (m, n, o) underscore the role of stereochemistry in bioactivity, suggesting that enantiopure forms of the target compound could enhance efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
